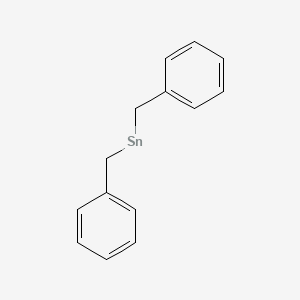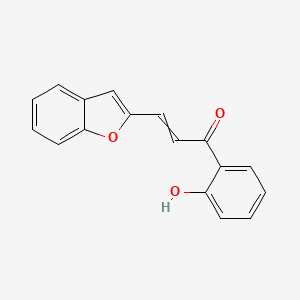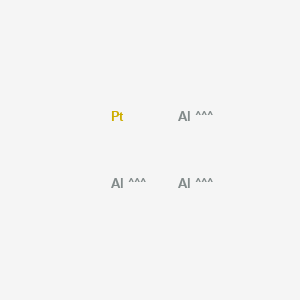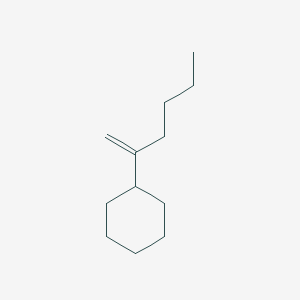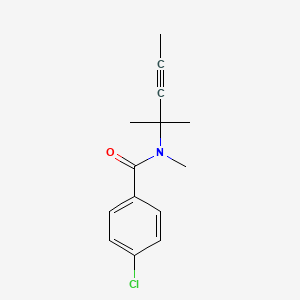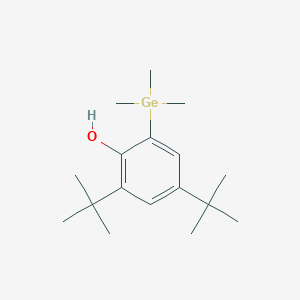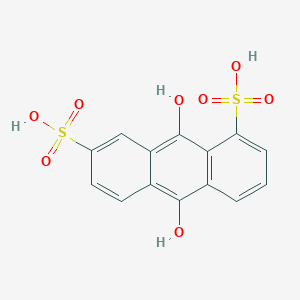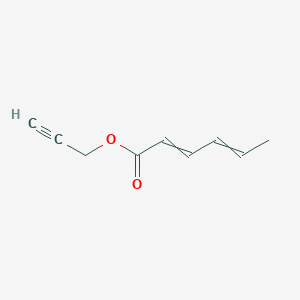
1-(Dibutoxyphosphoryl)prop-2-en-1-yl chloroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Dibutoxyphosphoryl)prop-2-en-1-yl chloroacetate is a chemical compound known for its unique structure and potential applications in various fields It is characterized by the presence of a dibutoxyphosphoryl group attached to a prop-2-en-1-yl chloroacetate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dibutoxyphosphoryl)prop-2-en-1-yl chloroacetate typically involves the reaction of prop-2-en-1-yl chloroacetate with dibutoxyphosphoryl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Dibutoxyphosphoryl)prop-2-en-1-yl chloroacetate can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding phosphates or other oxidized products.
Reduction Reactions: Reduction of the compound can yield different reduced forms, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various esters, amides, or thioesters, while oxidation and reduction reactions produce corresponding oxidized or reduced derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Dibutoxyphosphoryl)prop-2-en-1-yl chloroacetate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(Dibutoxyphosphoryl)prop-2-en-1-yl chloroacetate involves its interaction with molecular targets and pathways. The dibutoxyphosphoryl group can participate in various chemical reactions, influencing the reactivity and properties of the compound. The specific molecular targets and pathways depend on the context of its use, such as in chemical synthesis or biological studies.
Vergleich Mit ähnlichen Verbindungen
1-(Dipropoxyphosphoryl)prop-2-en-1-yl chloroacetate: This compound is similar in structure but has propoxy groups instead of butoxy groups.
1-(Dibutoxyphosphoryl)prop-2-en-1-yl acetate: This compound has an acetate group instead of a chloroacetate group.
Uniqueness: 1-(Dibutoxyphosphoryl)prop-2-en-1-yl chloroacetate is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of both the dibutoxyphosphoryl and chloroacetate groups allows for a wide range of chemical transformations and applications.
Eigenschaften
CAS-Nummer |
53722-22-8 |
|---|---|
Molekularformel |
C13H24ClO5P |
Molekulargewicht |
326.75 g/mol |
IUPAC-Name |
1-dibutoxyphosphorylprop-2-enyl 2-chloroacetate |
InChI |
InChI=1S/C13H24ClO5P/c1-4-7-9-17-20(16,18-10-8-5-2)13(6-3)19-12(15)11-14/h6,13H,3-5,7-11H2,1-2H3 |
InChI-Schlüssel |
NKAFYERKSNVPQE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOP(=O)(C(C=C)OC(=O)CCl)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


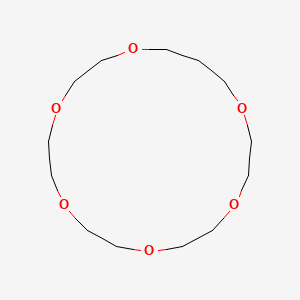
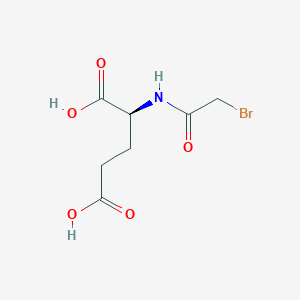
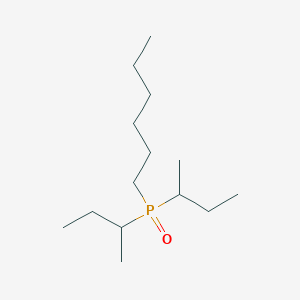
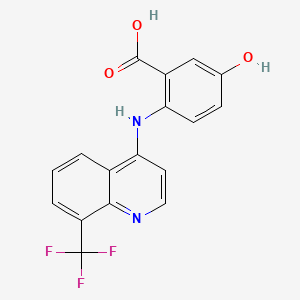
![Propanamide, N-[[2-[(3,5-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14630272.png)
